![molecular formula C15H16O6 B14260109 2H-Pyran-2-one, 4,4'-[1,3-propanediylbis(oxy)]bis[6-methyl- CAS No. 169773-43-7](/img/structure/B14260109.png)
2H-Pyran-2-one, 4,4'-[1,3-propanediylbis(oxy)]bis[6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2-one, 4,4’-[1,3-propanediylbis(oxy)]bis[6-methyl-] is a heterocyclic compound with a complex structure that includes two pyranone rings connected by a 1,3-propanediylbis(oxy) bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 4,4’-[1,3-propanediylbis(oxy)]bis[6-methyl-] typically involves the reaction of 2H-pyran-2-one derivatives with appropriate reagents to introduce the 1,3-propanediylbis(oxy) bridge. One common method involves the use of methyl acrylate and sodium hydroxide in an alcohol solvent to form 2-methyl-4-oxo-2-pyridineone, which is then methoxylated to introduce the methoxy groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-2-one, 4,4’-[1,3-propanediylbis(oxy)]bis[6-methyl-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the pyranone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2H-Pyran-2-one, 4,4’-[1,3-propanediylbis(oxy)]bis[6-methyl-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-2-one, 4,4’-[1,3-propanediylbis(oxy)]bis[6-methyl-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran-2-one: A simpler analog with a single pyranone ring.
Tetrahydro-4-methyl-2H-pyran-2-one: A reduced form with a saturated ring.
4-Methoxy-6-methyl-2H-pyran-2-one: A derivative with a methoxy group.
Uniqueness
2H-Pyran-2-one, 4,4’-[1,3-propanediylbis(oxy)]bis[6-methyl-] is unique due to its complex structure, which includes two pyranone rings connected by a flexible bridge. This structure imparts distinct chemical properties and potential for diverse applications compared to simpler analogs.
Propiedades
Número CAS |
169773-43-7 |
|---|---|
Fórmula molecular |
C15H16O6 |
Peso molecular |
292.28 g/mol |
Nombre IUPAC |
6-methyl-4-[3-(2-methyl-6-oxopyran-4-yl)oxypropoxy]pyran-2-one |
InChI |
InChI=1S/C15H16O6/c1-10-6-12(8-14(16)20-10)18-4-3-5-19-13-7-11(2)21-15(17)9-13/h6-9H,3-5H2,1-2H3 |
Clave InChI |
QZDKIMZXTOOSBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=O)O1)OCCCOC2=CC(=O)OC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




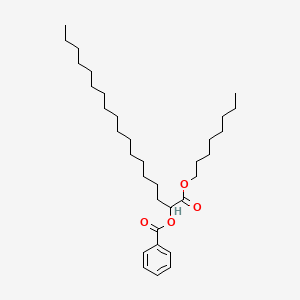
![3-({Bis[(propan-2-yl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14260044.png)
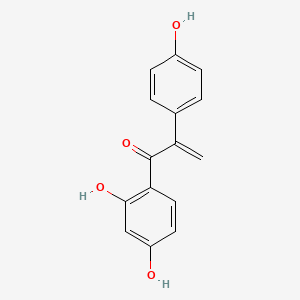
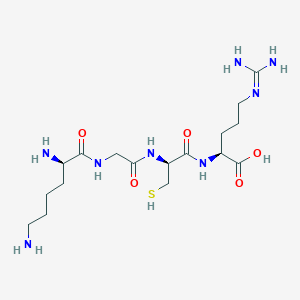

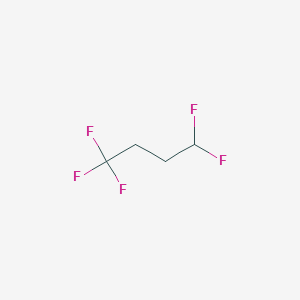
![3-[(2S)-2-(3,5-ditert-butyl-4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]propyl methanesulfonate](/img/structure/B14260078.png)

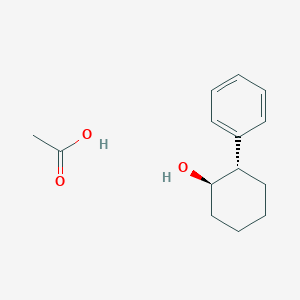

![ethyl 2-[(2S,4S,6S)-6-methyl-2-phenyl-1,3-dioxan-4-yl]acetate](/img/structure/B14260097.png)

